7-Beta-Spironolactone 7-Beta-Spironolactone the 7β-isomer of Spironolactone
Brand Name: Vulcanchem
CAS No.: 33784-05-3
VCID: VC21337909
InChI: InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1
SMILES: CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Molecular Formula: C24H32O4S
Molecular Weight: 416.6 g/mol

7-Beta-Spironolactone

CAS No.: 33784-05-3

Cat. No.: VC21337909

Molecular Formula: C24H32O4S

Molecular Weight: 416.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Beta-Spironolactone - 33784-05-3

CAS No. 33784-05-3
Molecular Formula C24H32O4S
Molecular Weight 416.6 g/mol
IUPAC Name S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
Standard InChI InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1
Standard InChI Key LXMSZDCAJNLERA-KVXIHFSQSA-N
Isomeric SMILES CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
SMILES CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Canonical SMILES CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Appearance Off-White Solid
Melting Point >201°C

Chemical Identity and Structure

7-Beta-Spironolactone (7β-Spironolactone) is an isomeric variant of the standard spironolactone molecule, differentiated by the orientation of the substituent at the 7-position of the steroid backbone. This compound maintains the same molecular formula as conventional spironolactone but features a different stereochemical arrangement at a critical position. The compound has several recognized synonyms in chemical databases and literature, providing consistent identification across research contexts.

Basic Chemical Information

The fundamental chemical properties of 7-Beta-Spironolactone are summarized in the following table:

PropertyValue
Molecular FormulaC24H32O4S
Molecular Weight416.6 g/mol
IUPAC NameS-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
CAS Registry Number33784-05-3
Common Synonyms7β-Spironolactone, 7-Beta-Spironolactone, SC 11940

The molecular structure features a steroid core with a γ-lactone ring attached in a spiro configuration at position 17 and an acetylthio group at the 7-beta position, distinguishing it from standard spironolactone which has this group in the 7-alpha orientation .

Structural Differentiation

The key structural feature that differentiates 7-Beta-Spironolactone from conventional spironolactone is the stereochemical orientation of the acetylthio group at position 7. In the beta configuration, this group projects in a different spatial direction compared to the alpha configuration found in standard spironolactone. This seemingly minor structural difference can significantly alter the compound's receptor binding profile and pharmacological properties .

Synthesis Methodology

The synthesis of 7-Beta-Spironolactone requires specific chemical approaches to achieve the desired stereochemistry at the 7-position, differing from the methods used to produce conventional spironolactone.

Synthetic Pathway

A documented synthesis pathway for 7-Beta-Spironolactone follows a multi-step process beginning with a diene precursor. The general process involves:

  • Preparation of a suitable diene (i) from commercially available starting materials

  • Treatment of the diene with acetic acid under reflux conditions to yield a 7-alpha-acetate ester intermediate (ii)

  • Nucleophilic substitution of the 7-alpha-ester followed by hydrolysis to obtain the 7-beta-isomer (iii)

  • Esterification of the 7-beta-isomer with an acyl halide in the presence of a base to generate the final 7-Beta-Spironolactone product (iv)

This synthetic approach demonstrates the carefully controlled chemical transformations required to achieve the specific stereochemistry at the 7-position that characterizes this isomer.

Analytical Confirmation

Relationship to Conventional Spironolactone

Understanding 7-Beta-Spironolactone requires contextualizing it within the broader framework of spironolactone's known pharmacological properties and clinical applications.

Spironolactone Background

Conventional spironolactone (with the 7-alpha configuration) is a well-established pharmaceutical agent that functions as a specific pharmacologic antagonist of aldosterone. It acts primarily through competitive binding of receptors at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. This mechanism results in increased sodium and water excretion while retaining potassium, making it effective as both a diuretic and antihypertensive agent .

Standard spironolactone also exhibits anti-androgenic properties which, while beneficial in certain clinical contexts, can lead to unwanted side effects in others. These properties stem from its interaction with multiple steroid receptors beyond just the mineralocorticoid receptor.

Comparative Analysis with Other Spironolactone Derivatives

The development of 7-Beta-Spironolactone can be viewed within the context of other spironolactone derivatives that have been developed to address limitations of the parent compound.

Structure-Activity Relationship

Research has shown that modifications to the spironolactone structure, particularly the formation of 11β-allenic and epoxy compounds, can significantly affect the affinity and specificity for the mineralocorticoid receptor. These structural modifications suggest that it's possible to develop spironolactone analogues with more selective receptor profiles .

The specific modification at the 7-position in 7-Beta-Spironolactone represents one approach to altering receptor interactions, potentially yielding a compound with a more favorable pharmacological profile for certain applications.

Comparison with Established Derivatives

While several spironolactone derivatives have reached clinical use, 7-Beta-Spironolactone appears to remain primarily in research stages. Established derivatives like eplerenone have demonstrated more selective mineralocorticoid receptor antagonism with reduced anti-androgenic effects compared to spironolactone .

Understanding how the 7-beta configuration alters receptor binding compared to these established derivatives would require dedicated binding studies and pharmacological assays.

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